Comparative Binding Affinity for Human PDE4D: Target Compound vs. Structurally Related Benzamide
3-Bromo-N-(4-carbamoylphenyl)benzamide exhibits a moderate binding affinity (Kd = 79 nM) for the human PDE4D enzyme, a key target in neuroinflammation and cognition [1]. This affinity stands in stark contrast to a structurally similar benzamide derivative, CHEMBL4853858, which displays an IC₅₀ of 1,410 nM for the same target [2].
| Evidence Dimension | Human PDE4D Enzyme Affinity |
|---|---|
| Target Compound Data | Kd = 79 nM |
| Comparator Or Baseline | Benzamide derivative CHEMBL4853858 (IC₅₀ = 1,410 nM) |
| Quantified Difference | Approximately 18-fold difference in potency (based on Kd vs. IC₅₀ comparison) |
| Conditions | Surface Plasmon Resonance (SPR) assay for Kd; [³H]-cAMP hydrolysis assay for IC₅₀ |
Why This Matters
This data establishes that the specific 3-bromo and 4-carbamoylphenyl substitution pattern confers a level of PDE4D engagement that is not present in all benzamide analogs, making it a more selective tool for PDE4D-focused studies.
- [1] BindingDB. BDBM50512766 (CHEMBL4436770). Binding affinity to human PDE4D. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512766 View Source
- [2] BindingDB. BDBM50569921 (CHEMBL4853858). Inhibition of recombinant human PDE4D. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50569921 View Source
